molecular formula C9H7ClF3N B6589209 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine CAS No. 1360886-85-6

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine

Cat. No.: B6589209
CAS No.: 1360886-85-6
M. Wt: 221.60 g/mol
InChI Key: LSBHPADIGYQFHC-UHFFFAOYSA-N
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Description

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7ClF3N It is a derivative of pyridine, characterized by the presence of a chlorine atom, a cyclopropyl group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with cyclopropylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

Major Products

Scientific Research Applications

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl group contributes to the compound’s stability and reactivity. These structural features enable the compound to modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-5-(trifluoromethyl)pyridine
  • 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

1360886-85-6

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3N/c10-8-7(5-1-2-5)3-6(4-14-8)9(11,12)13/h3-5H,1-2H2

InChI Key

LSBHPADIGYQFHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)C(F)(F)F)Cl

Purity

95

Origin of Product

United States

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